molecular formula C10H10N2O3 B3390440 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 99072-14-7

1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B3390440
CAS No.: 99072-14-7
M. Wt: 206.2 g/mol
InChI Key: JGHIRRNBELFNCN-UHFFFAOYSA-N
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Description

1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a bicyclic heterocyclic compound built on a benzimidazole core, which is of significant interest in medicinal chemistry and drug discovery . The structure features a ketone group at the 2-position and a carboxylic acid moiety at the 5-position of the benzimidazole ring, with an ethyl substituent on one of the nitrogen atoms. This specific substitution pattern imparts unique electronic and steric properties that influence the compound's reactivity, solubility, and interactions with biological targets . The free carboxylic acid group enhances aqueous solubility compared to ester analogues, making it suitable for various experimental conditions and for further synthetic modifications to create amide-linked derivatives for probing biological activity . While specific data for this compound is limited, structurally similar 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate derivatives have demonstrated a range of promising biological activities in scientific research. These compounds are frequently investigated as building blocks for the synthesis of more complex molecules and are studied for their potential antimicrobial, antiviral, and anticancer properties . The mechanism of action for this chemical class often involves the interaction with specific enzymes and cellular receptors. For instance, related compounds have been shown to inhibit critical enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells, suggesting potential applications in treating cancer and bacterial infections . Furthermore, some analogues induce apoptosis in cancer cell lines, such as MCF-7 and HeLa, through the activation of caspase pathways, leading to programmed cell death . Researchers value this compound primarily as a key intermediate or pharmacophore in the design and development of novel therapeutic agents. Its structure serves as a versatile scaffold, and the presence of multiple functional groups allows for targeted chemical modifications to optimize potency, selectivity, and drug-like properties . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-ethyl-2-oxo-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-12-8-4-3-6(9(13)14)5-7(8)11-10(12)15/h3-5H,2H2,1H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHIRRNBELFNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186089
Record name 1-Ethyl-2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99072-14-7
Record name 1-Ethyl-2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99072-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with an ethyl ester of a carboxylic acid under acidic conditions. This reaction forms the benzodiazole ring.

    Oxidation: The next step involves the oxidation of the intermediate to introduce the oxo group at the 2-position of the benzodiazole ring. Common oxidizing agents used include potassium permanganate or chromium trioxide.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 5-position. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism by which 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, highlighting variations in substituents, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid Methyl (1) C₉H₈N₂O₃ 192.17 Commercial availability; used in life sciences
1-Cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid Cyclopropyl (1) C₁₁H₁₀N₂O₃ 218.21 Studied for steric effects; CAS 1019367-66-8
3-Benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid Benzyl (3) C₁₅H₁₂N₂O₃ 268.27 Potential pharmaceutical applications
Ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate Ethyl ester (5-carboxylic acid) C₁₂H₁₄N₂O₃ 234.25 Versatile scaffold for PET/SPECT imaging
2-Sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid Thione (2) C₈H₆N₂O₂S 194.21 Sulfur analog; potential enzyme inhibition

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity :

  • The ethyl group at position 1 in the target compound introduces moderate steric bulk compared to the methyl () or cyclopropyl () analogs. This may enhance membrane permeability in biological systems while maintaining synthetic feasibility.
  • Carboxylic acid at position 5 is conserved across most analogs, suggesting its role in solubility and target binding (e.g., receptor interactions via hydrogen bonding) .

Synthetic Accessibility :

  • The ethyl derivative can be synthesized via alkylation of the parent benzodiazole core, as seen in methods for 1-methyl and 1-cyclopropyl analogs ().
  • Esterification (e.g., ethyl ester in ) modifies bioavailability, enabling applications in imaging probes.

Biological Relevance: Analogs like 2,3-dihydro-1H-1,5-benzodiazepin-2-ones () exhibit nanomolar affinity for mGluR2 receptors, suggesting the 2-oxo group is critical for binding. The ethyl substituent’s impact on receptor selectivity remains underexplored but could be inferred from similar studies. The 3-benzyl derivative () highlights how bulkier substituents may enhance specificity for certain targets, though at the cost of synthetic complexity.

Computational Insights :

  • DFT studies () on related compounds (e.g., benzodiazepines) suggest that electron-withdrawing groups (e.g., 2-oxo) stabilize the aromatic system, while alkyl groups (e.g., ethyl) modulate electron density and steric interactions.

Biological Activity

1-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 99072-14-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. The compound's molecular formula is C10H10N2O3C_{10}H_{10}N_{2}O_{3} with a molecular weight of approximately 206.20 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound includes a benzodiazole ring that contributes to its biological activity. The presence of the carboxylic acid group enhances solubility and bioavailability, making it a suitable candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives, including this compound. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant growth inhibition.

CompoundCell LineIC50 (μM)Reference
1-Ethyl-2-oxo...HeLa (cervical cancer)0.126
1-Ethyl-2-oxo...SMMC-7721 (liver cancer)0.071
1-Ethyl-2-oxo...K562 (leukemia)0.164

In these tests, the compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that benzodiazole derivatives can exhibit activity against various bacteria and fungi. Specifically, compounds similar to 1-ethyl-2-oxo have been evaluated against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized for their resistance to conventional antibiotics.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells.
  • Antioxidant Activity : Some derivatives possess antioxidant properties that help mitigate oxidative stress in cells.

Case Studies

A notable study investigated the structure–activity relationship (SAR) of benzodiazole derivatives and their effects on various cancer cell lines. The findings suggested that modifications to the benzodiazole ring significantly influenced anticancer potency. For example:

  • Electron-withdrawing groups increased activity against certain cell lines.
  • Aliphatic substituents at specific positions enhanced bioactivity.

Q & A

Q. What are the key synthetic routes for preparing 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid?

The compound can be synthesized via multi-step protocols involving alkylation, cyclization, and oxidation. A common approach involves:

  • Step 1 : Alkylation of a benzodiazole precursor (e.g., 5-carboxybenzodiazole) with ethyl iodide or ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group .
  • Step 2 : Cyclization and oxidation using reagents like POCl₃ or H₂O₂ to form the 2-oxo-2,3-dihydro ring system .
  • Step 3 : Purification via recrystallization from acetic acid or column chromatography to isolate the final product .

Q. How should researchers handle this compound safely in laboratory settings?

While specific toxicity data for this compound is limited, general precautions include:

  • Using personal protective equipment (PPE): gloves, lab coat, and eye protection.
  • Avoiding inhalation of dust by working in a fume hood.
  • Storing the compound in a cool, dry place, away from oxidizing agents. Safety protocols for structurally similar benzodiazoles recommend treating it as a potential irritant .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR (¹H/¹³C) : To confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂) and aromatic protons (δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ (C=O stretching for carboxylic acid and oxo groups) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (calculated: 234.22 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Key variables to optimize include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions in related benzodiazole syntheses .
  • Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while controlled pH (via NaOAc) minimizes side reactions .
  • Temperature : Reflux in acetic acid (110–120°C) promotes cyclization but must be balanced against decomposition risks .
  • Purification : Gradient elution in HPLC or repeated recrystallization improves purity >99% .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in:

  • Purity : High-purity samples (≥99.9%) are critical; impurities in commercial batches can skew bioassay results .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to enable cross-study comparisons.
  • Structural Confirmation : Verify the compound’s identity via X-ray crystallography (as done for analogous benzoxadiazoles ) to rule out isomerism or degradation.

Q. What computational methods support the analysis of this compound’s reactivity?

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
  • Solubility Prediction : Use tools like COSMO-RS to optimize solvent systems for synthesis or formulation .

Q. How does the ethyl substitution at the N1 position influence the compound’s physicochemical properties?

  • Lipophilicity : The ethyl group increases logP compared to methyl analogs, enhancing membrane permeability in drug discovery contexts .
  • Conformational Stability : Steric effects from the ethyl group may restrict rotation in the benzodiazole ring, affecting binding to biological targets .
  • Acid Dissociation (pKa) : The carboxylic acid group (pKa ~2.5–3.5) and oxo moiety influence solubility and ionization under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

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